molecular formula C9H9N3O B2665145 (4-phenyl-4H-1,2,4-triazol-3-yl)methanol CAS No. 138624-62-1

(4-phenyl-4H-1,2,4-triazol-3-yl)methanol

Cat. No.: B2665145
CAS No.: 138624-62-1
M. Wt: 175.191
InChI Key: YXJZNBPGFPPTJA-UHFFFAOYSA-N
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Description

(4-phenyl-4H-1,2,4-triazol-3-yl)methanol is a chemical compound that belongs to the class of triazole derivatives. It features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a phenyl group attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-phenyl-4H-1,2,4-triazol-3-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with formic acid to form a hydrazone intermediate, which is then cyclized to form the triazole ring. The final step involves the reduction of the triazole derivative to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(4-phenyl-4H-1,2,4-triazol-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for nitration .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while nitration of the phenyl group would yield nitrophenyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, (4-phenyl-4H-1,2,4-triazol-3-yl)methanol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown potential as an antifungal and antimicrobial agent. Its triazole ring is known to interact with biological targets, making it a candidate for drug development .

Industry

In industry, this compound is used in the production of coordination polymers, which have applications in areas such as luminescent sensors and catalysis .

Mechanism of Action

The mechanism of action of (4-phenyl-4H-1,2,4-triazol-3-yl)methanol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence biological pathways and enzymatic activities. This interaction can lead to the inhibition of microbial growth or the modulation of biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-phenyl-4H-1,2,4-triazol-3-yl)methanol is unique due to its specific combination of a triazole ring and a hydroxyl group, which provides distinct chemical reactivity and potential biological activity. This combination allows for a wide range of functionalization and applications in various fields .

Properties

IUPAC Name

(4-phenyl-1,2,4-triazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-6-9-11-10-7-12(9)8-4-2-1-3-5-8/h1-5,7,13H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJZNBPGFPPTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NN=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138624-62-1
Record name (4-phenyl-4H-1,2,4-triazol-3-yl)methanol
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